molecular formula C18H23NO3 B1385473 4-Isopropoxy-N-[2-(4-methoxyphenoxy)ethyl]aniline CAS No. 1040692-39-4

4-Isopropoxy-N-[2-(4-methoxyphenoxy)ethyl]aniline

Cat. No. B1385473
CAS RN: 1040692-39-4
M. Wt: 301.4 g/mol
InChI Key: MLXXYLQJRTZNHR-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-[2-(4-methoxyphenoxy)ethyl]aniline (IPMPA) is an aromatic amine compound with a wide range of applications in organic synthesis and scientific research. It is a versatile reagent that is used in various chemical reactions and has been studied for its biochemical and physiological effects. IPMPA has been found to be useful for a variety of applications and has been studied for its mechanism of action and its advantages and limitations for lab experiments.

Scientific Research Applications

Spectroscopic and Theoretical Studies

  • Vibrational, Geometrical, and Electronic Properties : A study on N-phenoxyethylanilines and their derivatives, including 4-methoxy-N-(2-(4-chlorophenoxy)ethyl) aniline, focused on their vibrational, geometrical, and electronic properties through infrared spectroscopy and theoretical calculations. This research aids in understanding the molecular behavior of these compounds (Finazzi et al., 2003).

Liquid Crystalline Properties

  • Phase Transitions and Liquid Crystalline Phases : Research on 4-isopropoxy-N-(4-n-alkoxysalicylidene)anilines, a related compound, revealed their phase transitions and the occurrence of smectic C and nematic phases, significant for understanding liquid crystalline properties (Sakagami et al., 2002).

Synthesis and Catalysis

  • Synthesis Processes : Studies have focused on synthesizing related aniline derivatives like N-ethyl-m-methyoxy aniline, using various catalysts and conditions, providing insights into efficient synthesis methods for similar compounds (Liu Run-zhu, 2003); (Shi Kai-yun, 2006).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : A study on pyrazol-4-yl- and 2H-chromene-based substituted anilines, similar to 4-isopropoxy-N-[2-(4-methoxyphenoxy)ethyl]aniline, demonstrated significant antibacterial and antifungal activities, suggesting potential antimicrobial applications (Banoji et al., 2022).

Optical and Photophysical Studies

  • Photonic Applications : Research on N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo) aniline, a compound structurally related to this compound, focused on its non-linear optical properties, indicating potential in photonic applications (Raaghul et al., 2022).

Crystal Structure and Reactivity Analysis

  • Structural and Chemical Analysis : Studies on compounds like 4-Methoxy-N-(nitrobenzylidene)-aniline have provided insights into their crystal structure, vibrational effects, chemical reactivity, and antimicrobial activity, which are relevant for understanding the properties and applications of this compound (Subi et al., 2022).

properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-14(2)22-18-6-4-15(5-7-18)19-12-13-21-17-10-8-16(20-3)9-11-17/h4-11,14,19H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXXYLQJRTZNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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